molecular formula C23H19N3O4S B2664699 N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 941878-23-5

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2664699
CAS No.: 941878-23-5
M. Wt: 433.48
InChI Key: CZBRIGWEEZNAFP-UHFFFAOYSA-N
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Description

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a synthetic small molecule of significant interest in oncological research for its potential as an inhibitor of Heat Shock Factor 1 (HSF1). HSF1 is the master regulator of the heat shock response, a critical cellular survival mechanism that, in cancer cells, is co-opted to promote tumor growth, proliferation, and therapy resistance . By inhibiting HSF1-mediated gene transcription, this compound is investigated for its ability to disrupt the chaperone network and proteostasis in malignant cells, potentially leading to the suppression of tumorigenesis and the sensitization of cancers to conventional chemotherapeutic agents . The molecular structure of this compound incorporates a benzothiazole scaffold, a heterocyclic system widely recognized for its diverse pharmacological properties and its presence in various experimental and approved therapeutics . This structural feature, combined with the 2,3-dihydrobenzo[b][1,4]dioxine and pyridine subunits, positions it as a valuable chemical probe for exploring HSF1 biology and its role in proliferative diseases. Research with this compound is strictly for laboratory use to further the understanding of cellular stress pathways and their application in novel cancer treatment strategies.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-17-6-8-21-18(13-17)25-23(31-21)26(14-16-4-2-3-9-24-16)22(27)15-5-7-19-20(12-15)30-11-10-29-19/h2-9,12-13H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZBRIGWEEZNAFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, synthesis, and mechanisms of action based on diverse scientific sources.

Chemical Structure and Properties

The compound features several key structural components:

  • Thiazole moiety : Known for its role in various biological activities.
  • Pyridine ring : Often associated with pharmacological properties.
  • Dihydrobenzo[b][1,4]dioxine core : Contributes to the compound's stability and reactivity.

These structural elements contribute to the compound's potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of multiple cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Studies report IC50 values indicating effectiveness in preventing cell growth at low concentrations .
  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that this compound can induce apoptotic cell death in cancer cells, a critical mechanism for anticancer agents. It is believed to interfere with the cell cycle, particularly blocking progression at the sub-G1 phase .
  • Kinase Inhibition : The compound is thought to act as a kinase inhibitor, specifically targeting cyclin-dependent kinases (CDKs). Inhibition of CDKs disrupts cell cycle regulation, leading to apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Its unique structure allows it to interact with bacterial molecular pathways effectively. In vitro studies suggest that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions:

  • Formation of Thiazole Ring : Starting from 2-aminothiophenol and a methoxy-substituted benzaldehyde.
  • Introduction of Pyridine Group : Reacting the thiazole intermediate with pyridin-2-ylmethyl halide.
  • Final Modifications : Additional steps may include functional group modifications to enhance biological activity.

The biological effects of this compound are primarily mediated through:

  • Targeting Specific Kinases : By inhibiting CDKs and other kinases involved in cell cycle regulation.
  • Modulating Signaling Pathways : Interactions with receptors or enzymes that play roles in cellular signaling can lead to altered cell behavior, including apoptosis and reduced proliferation .

Case Studies and Research Findings

A selection of studies highlights the effectiveness of this compound:

StudyFindings
Lesyk et al. (2003)Demonstrated significant anti-inflammatory effects in related thiazole compounds; implications for cancer treatment discussed .
Research on Sorafenib AnaloguesCompounds structurally similar to N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl) showed enhanced cytotoxicity against various cancer cell lines .
Antimicrobial EvaluationCompounds with similar structures exhibited significant antibacterial activity against pathogenic strains.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds containing the benzodioxane moiety exhibit notable anticancer properties. For instance, derivatives of 2,3-dihydrobenzo[b][1,4]dioxine have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that certain analogs of 2,3-dihydrobenzo[b][1,4]dioxine derivatives displayed significant cytotoxicity against various cancer cell lines, suggesting that N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide may have similar potential .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the thiazole ring is associated with various antimicrobial agents. Research indicates that thiazole derivatives can exhibit antibacterial and antifungal activities. Thus, this compound may be explored further for its efficacy against specific pathogens .

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures possess neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to cross the blood-brain barrier is crucial for such applications. Research into related benzodioxane derivatives has shown promise in reducing neuroinflammation and promoting neuronal survival in models of neurodegeneration .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Studies have shown that modifications to the benzodioxane core can significantly influence biological activity. For example:

ModificationEffect on Activity
Substitution on the thiazole ringEnhances anticancer activity
Alteration of the carboxamide groupModulates solubility and bioavailability
Variation in pyridine substitutionAffects receptor binding affinity

This table summarizes how different modifications can impact the compound's effectiveness and offers insights into future drug design strategies.

Case Study: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 2,3-dihydrobenzo[b][1,4]dioxine and evaluated their anticancer activity against human breast cancer cells. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of thiazole-containing compounds similar to this compound. The results showed that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide with high yield and purity?

  • Methodological Answer : The compound’s synthesis likely involves multi-step coupling reactions. Key steps may include:

  • Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to link the benzo[d]thiazole and pyridinylmethyl moieties to the dihydrobenzo[d]dioxine core .
  • Heterocyclic ring construction : Cyclization under acidic or basic conditions, as seen in analogous thiazole-carboxamide syntheses .
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization to achieve >95% purity. Monitor intermediates via TLC and characterize using NMR and HRMS .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a combination of:

  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirm substituent positions and absence of tautomeric forms (e.g., pyridinylmethyl proton shifts at δ 4.5–5.0 ppm) .
  • FT-IR : Verify amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H bends .
  • Mass spectrometry : HRMS (ESI+) to match theoretical and observed molecular weights (e.g., [M+H]⁺ expected for C₂₃H₂₀N₃O₄S).
  • Elemental analysis : Ensure ≤0.4% deviation between calculated and experimental C/H/N/S values .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer : Prioritize assays aligned with structural analogs:

  • Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, noting pH-dependent activity variations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase profiling (e.g., EGFR, VEGFR) using fluorescence-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Core modifications : Systematically replace the methoxy group (e.g., -OCH₃ → -CF₃, -NH₂) to assess electronic effects on target binding .
  • Scaffold hopping : Substitute the pyridinylmethyl group with other heteroaryls (e.g., quinoline, imidazole) and evaluate potency shifts .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP pockets) .

Q. How should researchers address contradictions in bioactivity data across different experimental models?

  • Methodological Answer :

  • Control variables : Standardize assay conditions (e.g., pH, serum concentration) to minimize confounding factors, as seen in pH-dependent antimicrobial studies .
  • Orthogonal validation : Confirm results using disparate methods (e.g., in vitro enzyme inhibition + in vivo xenograft models) .
  • Meta-analysis : Compare datasets from analogous compounds (e.g., thiazole-carboxamides like Dasatinib) to identify trends in potency and selectivity .

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

  • Methodological Answer :

  • In silico tools :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate permeability (LogP), hepatic metabolism (CYP450 isoforms), and toxicity (hERG inhibition) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD <2.0 Å over 100 ns) to prioritize derivatives with improved binding kinetics .
  • Experimental cross-check : Validate predictions via Caco-2 monolayer assays (permeability) and microsomal stability tests .

Data Contradiction Analysis

Q. How to resolve discrepancies in enzymatic inhibition data between recombinant proteins and cell-based assays?

  • Methodological Answer :

  • Assay interference checks : Test for compound aggregation (via dynamic light scattering) or fluorescence quenching in recombinant systems .
  • Cellular context : Account for off-target effects (e.g., efflux pumps) using transporter inhibitors (e.g., verapamil for P-gp) in cell-based assays .
  • Dose-response refinement : Perform IC₅₀ titrations under matched ATP concentrations (e.g., 1 mM ATP for kinase assays) .

Methodological Framework Integration

Q. How to align experimental design with theoretical frameworks (e.g., kinase inhibition hypotheses)?

  • Methodological Answer :

  • Hypothesis-driven design : Link synthetic modifications to target engagement (e.g., pyridinylmethyl as a hinge-binding motif in kinases) .
  • Negative controls : Include analogs lacking key pharmacophores (e.g., amide → ester) to confirm mechanism specificity .
  • Iterative refinement : Use feedback from preliminary SAR to update computational models (e.g., QSAR regression analysis) .

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